molecular formula C13H9NO2Se B1671041 Ebselen Oxide CAS No. 104473-83-8

Ebselen Oxide

Cat. No. B1671041
CAS RN: 104473-83-8
M. Wt: 290.2 g/mol
InChI Key: SBTLFLABILGUMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The general mechanism of action of ebselen is through reactions with specific cysteine thiol groups in proteins . Ebselen (EBS) catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to glutathione peroxidase (GPx), which operates by a simple, three-step mechanism involving changes in the oxidation state of the active site (SeCys) residue .


Molecular Structure Analysis

Ebselen Oxide has the chemical formula C13H9NO2Se . Its exact mass is 290.98 and its molecular weight is 290.180 .


Chemical Reactions Analysis

Ebselen Oxide is formed by the oxidation of ebselen . It lacks antioxidant activity, indicating that it can serve as a negative control for ebselen .


Physical And Chemical Properties Analysis

Ebselen Oxide is an organoselenium compound . It is chemically an electrophile .

Scientific Research Applications

Antioxidant Activity

Ebselen Oxide is a promising antioxidant drug . It mimics the activity of glutathione peroxidase, an essential enzyme that protects the body from oxidative damage . Ebselen Oxide catalyzes several essential reactions for the protection of cellular components from oxidative and free radical damage .

Modulation of Metallo-proteins and Enzymatic Cofactors

Ebselen Oxide has been found to modulate metallo-proteins and enzymatic cofactors . This property allows it to interact with various biological pathways, potentially influencing the function of these proteins and cofactors .

Gene Expression and Epigenetics

Research has shown that Ebselen Oxide can influence gene expression and epigenetics . This means it could potentially be used to modify the expression of certain genes, which could have implications for the treatment of genetic diseases .

Cardiovascular Diseases

Ebselen Oxide is currently under clinical trials for the prevention and treatment of various disorders such as cardiovascular diseases . Its antioxidant properties may help protect the heart and blood vessels from damage .

Neuroprotection and Cardioprotection

Ebselen Oxide has undergone clinical trials as a neuro- and cardioprotective agent . This suggests that it could potentially be used to protect the brain and heart from damage, particularly in conditions such as stroke or heart attack .

Treatment of Bipolar Disorder

Ebselen Oxide is also in the treatment of bipolar disorder . This suggests that it could potentially be used as a novel treatment for this mental health condition .

Mechanism of Action

Target of Action

Ebselen Oxide primarily targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase . It also interacts with specific cysteine thiol groups in proteins . These targets play crucial roles in cellular redox biology and antioxidant defenses .

Mode of Action

Ebselen Oxide mimics the activity of glutathione peroxidase (GPx), an enzyme that catalyzes several essential reactions for the protection of cellular components from oxidative and free radical damage . It operates by a simple, three-step mechanism involving changes in the oxidation state of the active site. Reactive oxygen species (ROS) oxidize the resting state selenol to selenenic acid, which is then reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate . Ebselen Oxide also reacts with the thioredoxin system, acting as a highly efficient oxidant of the reduced thioredoxin .

Biochemical Pathways

Ebselen Oxide affects multiple biochemical pathways. It modulates metallo-proteins, enzymatic cofactors, gene expression, epigenetics, and immune systems . It also inhibits the DNA binding mechanisms of several zinc finger-containing proteins, affecting the expression of downstream genes . Furthermore, it alters the activity of target proteins by direct binding or indirectly regulates protein function .

Pharmacokinetics

It is known that ebselen oxide is a lipid-soluble compound , which suggests it may have good bioavailability due to its ability to cross cell membranes

Result of Action

Ebselen Oxide has important effects on inflammation, apoptosis, oxidative stress, cell differentiation, immune regulation, and neurodegenerative disease . It has been shown to initiate apoptosis in malignant cells and prevent the formation of new cancer cells by scavenging free radicals . In addition, Ebselen Oxide increases tumor cell susceptibility to apoptosis by inhibiting TNF-α mediated NF-kB activation .

Action Environment

The action of Ebselen Oxide can be influenced by various environmental factors. For instance, at low micromolar concentrations, Ebselen Oxide inhibits the flow of reducing equivalents from NADPH-cytochrome P450 reductase to both of its electron acceptors, cytochrome P450 and cytochrome c This suggests that the efficacy and stability of Ebselen Oxide can be affected by the concentration of the compound and the presence of other molecules in its environment

Safety and Hazards

Ebselen Oxide is toxic if swallowed or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Ebselen, the parent compound of Ebselen Oxide, is currently under clinical trials for the prevention and treatment of various disorders such as cardiovascular diseases, arthritis, stroke, atherosclerosis, and cancer . As ebselen has been shown to have significant cellular toxicity, appropriate studies are needed to redesign the ebselen-based therapy for clinical trials . Future clinical trial studies are required to evaluate the safety and efficacy of ebselen in thalassemia patients with cardiac complications .

properties

IUPAC Name

1-oxo-2-phenyl-1λ4,2-benzoselenazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTLFLABILGUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327255
Record name Ebselen Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebselen Oxide

CAS RN

104473-83-8
Record name Ebselen Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ebselen Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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